Dipropylmalonic acid
Description
Historical Context and Evolution of Malonic Acid Chemistry
The study of malonic acid and its derivatives is rooted in the broader history of organic chemistry, tracing back to the isolation and synthesis of simple dicarboxylic acids.
Seminal Discoveries and Early Preparative Routes of Malonic Acid
Malonic acid, formally known as propanedioic acid, is the second-smallest aliphatic dicarboxylic acid. atamankimya.comatamanchemicals.com Its name originates from the Greek word "malon," meaning 'apple,' as malic acid (from which it was first prepared) was initially isolated from apple juice. atamankimya.comatamanchemicals.comwikipedia.orgatamankimya.comturito.comatamankimya.comatamanchemicals.comwikipedia.org
The first preparation of malonic acid was reported in 1858 by the French chemist Victor Dessaignes, who synthesized it by oxidizing malic acid using potassium dichromate. atamankimya.comatamanchemicals.comwikipedia.orgatamankimya.comturito.comatamankimya.comatamanchemicals.comatamanchemicals.comacs.orgvedantu.com Later, Hermann Kolbe and Hugo Müller independently developed a synthesis from propionic acid in 1864. wikipedia.orgatamanchemicals.com
Classical laboratory preparation methods for malonic acid often start from chloroacetic acid. This process involves the reaction of chloroacetic acid with sodium carbonate to form the sodium salt, followed by reaction with sodium cyanide to yield the sodium salt of cyanoacetic acid via nucleophilic substitution. atamankimya.comwikipedia.orgatamankimya.comatamankimya.comatamanchemicals.comatamanchemicals.comvedantu.com Hydrolysis of the nitrile group with sodium hydroxide (B78521) produces sodium malonate, and subsequent acidification affords malonic acid. atamankimya.comwikipedia.orgatamankimya.comatamankimya.comatamanchemicals.comatamanchemicals.comvedantu.com Industrially, malonic acid is commonly produced by the hydrolysis of dimethyl malonate or diethyl malonate. atamankimya.comwikipedia.orgatamankimya.comatamankimya.comatamanchemicals.comatamanchemicals.com Fermentation of glucose has also been explored as a production method. atamankimya.comwikipedia.orgatamankimya.comatamankimya.comatamanchemicals.comatamanchemicals.com
Development of Substituted Malonic Acids: A Historical Perspective
The utility of malonic acid in synthesis stems significantly from the reactivity of its central methylene (B1212753) (CH₂) group, which is flanked by two electron-withdrawing carboxylic acid groups. atamankimya.comatamankimya.com The hydrogens on this methylene group are relatively acidic and can be readily removed by a strong base to form a stabilized enolate. atamankimya.comatamankimya.com This nucleophilic enolate can then react with alkyl halides, allowing for the introduction of alkyl substituents onto the central carbon. atamankimya.comatamankimya.com
This principle forms the basis of the malonic ester synthesis, a historical method for preparing alkyl-substituted acetic acids. By using diethyl malonate, alkylation can be performed, followed by hydrolysis of the esters and decarboxylation to yield the substituted acetic acid. The ability to introduce one or two alkyl groups led to the development of mono- and disubstituted malonic acid derivatives. The historical development of substituted malonic acids is thus closely linked to the exploration and application of the reactivity of the malonic acid methylene group in alkylation reactions. nih.govresearchgate.net
Significance of Dipropylmalonic Acid in Organic Synthesis
2,2-Dipropylmalonic acid, a disubstituted malonic acid with two propyl groups, holds particular significance in organic synthesis. It serves as a crucial building block and intermediate in the preparation of various organic compounds, including pharmaceuticals and agrochemicals. guidechem.comsmolecule.com A notable application is its use as a precursor in the synthesis of valproic acid, an important anticonvulsant drug. smolecule.comontosight.aichemicalbull.com The ability to introduce two propyl groups specifically at the alpha position relative to the carboxylic acid groups makes this compound a valuable synthon for constructing molecules with this structural motif.
Structural Features of 2,2-Dipropylmalonic Acid
2,2-Dipropylmalonic acid has the chemical formula C₉H₁₆O₄ and a molecular weight of approximately 188.22 g/mol . guidechem.comchemicalbull.comchemicalbook.inchemblink.com Its IUPAC name is 2,2-dipropylpropanedioic acid. uni.lufishersci.comstenutz.eu The structure consists of a central carbon atom bonded to two carboxylic acid groups (-COOH) and two propyl chains (-CH₂CH₂CH₃). guidechem.com It typically appears as a white crystalline powder. guidechem.comchemicalbook.inlookchem.com
Key physical and chemical properties include:
| Property | Value | Source |
| Appearance | White crystalline powder | guidechem.comchemicalbook.inlookchem.com |
| Molecular Formula | C₉H₁₆O₄ | guidechem.comchemicalbull.comchemicalbook.in |
| Molecular Weight | 188.22 g/mol | guidechem.comchemicalbull.comchemicalbook.in |
| Melting Point | 154-156 °C or 161 °C | chemicalbook.inlookchem.comchemicalbook.comaksci.com |
| Boiling Point | 345.8 ± 25.0 °C (Predicted) | chemicalbook.inlookchem.com |
| Density | 1.131 ± 0.06 g/cm³ (Predicted) | chemicalbook.inlookchem.com |
| Water Solubility | Sparingly soluble or Slightly soluble in water | guidechem.comlookchem.com |
| pKa | pK₁: 2.04; pK₂: 7.51 (25°C) | guidechem.comchemicalbook.inlookchem.com |
Overview of Key Research Areas
Research involving this compound primarily focuses on its applications in organic synthesis and its role as a precursor in the pharmaceutical industry. Its use as an intermediate in the synthesis of the anticonvulsant drug valproic acid is a significant area. smolecule.comontosight.aichemicalbull.com Studies also explore its potential as a versatile building block for creating other complex organic molecules. guidechem.comsmolecule.comcymitquimica.com While some sources mention potential biological activities like antimicrobial and antitumor properties, detailed research findings in these specific areas for this compound itself (as opposed to derivatives or related compounds) are not extensively highlighted in the provided information. guidechem.com The synthesis of its esters, such as diethyl dipropylmalonate, which are also important intermediates, is another related research area. smolecule.comontosight.aiguidechem.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-dipropylpropanedioic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-3-5-9(6-4-2,7(10)11)8(12)13/h3-6H2,1-2H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRSQLKNZQKDBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20167624 | |
| Record name | Dipropylmalonic acid | |
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Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1636-27-7 | |
| Record name | Dipropylmalonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1636-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Dipropylmalonic acid | |
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| Record name | Dipropylmalonic acid | |
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| Record name | Dipropylmalonic acid | |
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| Record name | Dipropylmalonic acid | |
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Advanced Synthetic Methodologies for Dipropylmalonic Acid
Alkylation-Hydrolysis-Decarboxylation Routes
The synthesis of dipropylmalonic acid typically begins with the alkylation of a malonate ester, most commonly diethyl malonate, using a propyl halide. This step introduces the two propyl groups onto the central carbon of the malonate diester. The resulting dialkylated product, diethyl dipropylmalonate, is then subjected to hydrolysis to yield this compound. While the malonic ester synthesis often includes a decarboxylation step to produce a monosubstituted acetic acid, in the synthesis of this compound, the dicarboxylic acid is the desired product, although it can be subsequently decarboxylated to form valproic acid e3s-conferences.orgchemicalbook.com.
Alkylation of Malonate Esters (e.g., Diethyl Malonate) with Halogenated Propane (e.g., 1-Bromopropane)
The alkylation of malonate esters is a fundamental step in the synthesis of substituted malonic acids. Diethyl malonate is frequently used as the starting material due to the relatively acidic nature of the methylene (B1212753) protons located between the two ester groups libretexts.orglibretexts.orgchemicalland21.com. These protons can be readily removed by a suitable base to form a nucleophilic enolate (carbanion) libretexts.orglibretexts.orgmasterorganicchemistry.compearson.comorganicchemistrytutor.com.
The first step in the alkylation process is the deprotonation of the malonate ester. This is typically achieved using a strong base, such as sodium ethoxide (NaOEt) or potassium tert-butoxide libretexts.orgmasterorganicchemistry.compearson.com. The base removes a proton from the α-carbon (the carbon atom between the two carbonyl groups), generating a resonance-stabilized carbanion masterorganicchemistry.compearson.com. The acidity of the α-hydrogens in malonate esters (pKa around 13-16.4) is significantly higher than that of simple esters, allowing for deprotonation with relatively mild bases like sodium alkoxides libretexts.orgorganic-chemistry.orgechemi.com.
The deprotonation equilibrium favors the formation of the enolate, which is a powerful nucleophile libretexts.orgmasterorganicchemistry.comorganicchemistrytutor.com. The resonance stabilization of the carbanion delocalizes the negative charge onto the oxygen atoms of the ester groups.
The carbanion formed in the deprotonation step acts as a nucleophile and reacts with an alkyl halide in an SN2 reaction libretexts.orgmasterorganicchemistry.comorganicchemistrytutor.comuomustansiriyah.edu.iqvaia.comopenochem.org. In the synthesis of this compound, this involves the reaction with a propyl halide, such as 1-bromopropane (B46711) e3s-conferences.orguomustansiriyah.edu.iqgoogle.comsmolecule.combrainly.comyoutube.compatsnap.com. The nucleophilic carbanion attacks the electrophilic carbon atom bonded to the halogen, leading to the displacement of the halide leaving group and the formation of a new carbon-carbon bond libretexts.orgorganicchemistrytutor.comvaia.com.
Since diethyl malonate has two acidic α-hydrogens, the alkylation process can be repeated to introduce a second alkyl group libretexts.orgorganicchemistrytutor.com. To synthesize diethyl dipropylmalonate, two equivalents of the propyl halide are typically used, and the deprotonation and alkylation steps are performed sequentially or under conditions that favor dialkylation organicchemistrytutor.comyoutube.com.
Primary alkyl halides, such as 1-bromopropane, are preferred alkylating agents in the malonic ester synthesis because they readily undergo SN2 reactions with the malonate enolate libretexts.orgorganicchemistrytutor.comuomustansiriyah.edu.iq. The use of secondary or tertiary alkyl halides can lead to lower yields or competing elimination reactions uomustansiriyah.edu.iq. While other halogenated propanes like chloropropane could potentially be used, 1-bromopropane is a common and effective choice for introducing the propyl group e3s-conferences.orguomustansiriyah.edu.iqgoogle.comsmolecule.combrainly.comyoutube.compatsnap.com. The leaving group ability of the halide (bromide is a better leaving group than chloride) also influences the reaction rate vaia.com.
Optimizing the reaction conditions is crucial for maximizing the yield and purity of diethyl dipropylmalonate. Several factors influence the alkylation step:
Temperature: The reaction temperature affects the rate of deprotonation and alkylation, as well as potential side reactions. Temperatures in the range of 50-60°C have been reported for the reaction of diethyl malonate with 1-bromopropane in the presence of sodium ethoxide google.compatsnap.com. Refluxing conditions are also commonly employed google.compatsnap.com.
Solvents: The choice of solvent is important for dissolving the reactants and base and for facilitating the SN2 reaction. Polar protic solvents like ethanol (B145695) are frequently used with bases like sodium ethoxide, as the alkoxide base is typically prepared in the corresponding alcohol e3s-conferences.orglibretexts.orgorganicchemistrytutor.comgoogle.com. Other solvents such as tert-butanol (B103910), THF, DMSO, and DMF can also be used, often in conjunction with different bases like potassium tert-butoxide or sodium hydride uomustansiriyah.edu.iqgoogle.comscirp.orgfrontiersin.orgrsc.org. Solvent-base pairing is important; for instance, tert-butanol with potassium tert-butoxide can provide homogeneous conditions .
Reagent Ratios: The molar ratio of diethyl malonate to the propyl halide and the base is critical. While the stoichiometry requires a 1:2 molar ratio of diethyl malonate to propyl halide for dialkylation, using an excess of the alkylating agent (e.g., up to 5 equivalents) can help drive the reaction to completion and minimize the formation of monoalkylated product . The amount of base used should be sufficient to deprotonate the malonate ester, typically at least two equivalents for dialkylation pearson.com.
Data on optimized conditions can vary depending on the specific protocol. However, general trends indicate the use of alcoholic solvents, temperatures allowing for efficient reaction rates without excessive side products, and appropriate molar ratios of reactants and base.
An example of reported conditions for the preparation of diethyl dipropylmalonate involves the reaction of diethyl malonate with 1-bromopropane in an alkaline medium, preferably ethanol, at 52-58°C for 16 hours, or at 55-60°C for 4 hours using sodium n-butanolate in butanol google.com. Another process describes the slow addition of a mixture of diethyl malonate and 1-bromopropane to an ethanol solution of sodium ethoxide at 50°C, followed by reflux for 2 hours patsnap.com.
An example of reaction conditions for diethyl dipropylmalonate synthesis:
| Reactants | Base | Solvent | Temperature (°C) | Time |
| Diethyl malonate, 1-Bromopropane | Sodium Ethoxide | Ethanol | 52-58 | 16 h |
| Diethyl malonate, 1-Bromopropane | Sodium n-Butanolate | Butanol | 55-60 | 4 h |
| Diethyl malonate, 1-Bromopropane | Sodium Ethoxide | Ethanol | 50, then reflux | 2 h |
Hydrolysis of Dipropylmalonate Esters to this compound
Following the alkylation step, the resulting diethyl dipropylmalonate must be hydrolyzed to convert the ester groups into carboxylic acid groups, yielding this compound e3s-conferences.orgchemicalbook.comorganicchemistrytutor.comvaia.comgoogle.comchemicalbook.in. Hydrolysis can be carried out under either acidic or basic conditions organicchemistrytutor.com. Basic hydrolysis (saponification) is a common method for malonate esters libretexts.orgmasterorganicchemistry.comorganicchemistrytutor.com.
Basic hydrolysis involves treating the diethyl dipropylmalonate with an aqueous solution of an alkali metal hydroxide (B78521), such as sodium hydroxide or potassium hydroxide e3s-conferences.orgchemicalbook.comgoogle.compatsnap.comchemicalbook.incsfarmacie.cz. This reaction cleaves the ester bonds, forming the carboxylate salt of this compound e3s-conferences.orgorganicchemistrytutor.com.
The hydrolysis is typically performed by heating the reaction mixture. Temperatures between 20°C and 85°C for 2 to 16 hours using a 5 to 40 percent aqueous solution of an alkali metal hydroxide have been reported google.com. Another method describes hydrolysis at 60°C for 3 hours using a 30% aqueous sodium hydroxide solution patsnap.com. Refluxing the ester with an alcoholic potassium hydroxide solution for several hours is also a reported method chemicalbook.comgoogle.comchemicalbook.in.
After the hydrolysis is complete, the reaction mixture is acidified with a mineral acid (e.g., hydrochloric acid or sulfuric acid) to neutralize the carboxylate salt and precipitate the free this compound e3s-conferences.orggoogle.compatsnap.com. The this compound can then be isolated by extraction and purification techniques such as crystallization google.com.
An example of hydrolysis conditions:
| Starting Material | Reagent | Solvent/Conditions | Temperature (°C) | Time |
| Diethyl dipropylmalonate | Aqueous Alkali Hydroxide (5-40%) | Aqueous solution | 20-85 | 2-16 h |
| Diethyl dipropylmalonate | 30% Aqueous NaOH | Aqueous solution | 60 | 3 h |
| Diethyl dipropylmalonate | Alcoholic KOH Solution | Ethanol, Reflux | Reflux | Several hours |
Reaction Conditions and Yield Optimization
Optimizing the reaction conditions is crucial for achieving high yields and purity of this compound during alkaline hydrolysis. Key parameters include the choice and concentration of the alkali, the solvent, temperature, and reaction time.
Research indicates that using an excess amount of sodium hydroxide or potassium hydroxide is beneficial for solving problems related to side product formation and achieving the desirable product. csfarmacie.cz The optimal concentration of the base and satisfactory reaction time are also critical factors. csfarmacie.cz
For example, one reported synthesis involves the hydrolysis of diethyl dipropyl malonate with a potassium hydroxide solution in ethanol, refluxed for 4 hours to synthesize 2,2-dipropylmalonic acid. chemicalbook.comchemicalbook.in Another method utilizes a 15-50% aqueous sodium hydroxide solution for hydrolysis at 70-90°C for 4 hours, following the alkylation step in a one-pot process. google.com A separate patent describes hydrolysis using a 15-30% aqueous sodium hydroxide solution at 60-70°C for 3 hours. patsnap.com
Maintaining the appropriate temperature and ensuring sufficient reaction time allows the hydrolysis to proceed substantially to completion. justia.com After hydrolysis, the reaction mixture is typically acidified to a specific pH range to isolate the this compound. Acidification with a mineral acid to a pH of 1.8 to 2.5 has been reported for the isolation of this compound. google.com
Data from various synthetic procedures highlight the variability in conditions and reported yields:
| Precursor | Alkali | Solvent | Temperature (°C) | Time (h) | Reported Yield (%) | Reference |
| Diethyl dipropyl malonate | Potassium Hydroxide | Ethanol | Reflux | 4 | Not specified | chemicalbook.comchemicalbook.in |
| Diethyl dipropyl malonate | Sodium Hydroxide | Aqueous | 70-90 | 4 | Not specified | google.com |
| Diethyl dipropyl malonate | Sodium Hydroxide | Aqueous | 60-70 | 3 | Not specified | patsnap.com |
| Dipropyl ester of malonic acid | Potassium Hydroxide | Alcoholic | Boiling | 3 | Not specified | google.com |
| Diethyl dipropyl malonate | Sodium Hydroxide | Aqueous | 80-90 | 6 | 80 | bdmaee.net |
| Diethyl dipropyl malonate | Sodium Hydroxide | Aqueous | 353-363 K (80-90) | 6 | Not specified | core.ac.uk |
Note: Yields are not always explicitly stated for the hydrolysis step alone, as it is often part of a larger synthesis.
Direct One-Pot Synthesis Approaches
Direct one-pot synthesis approaches aim to streamline the production of this compound by combining multiple reaction steps into a single vessel without isolating intermediates. This can offer advantages in terms of reduced reaction time, lower costs, and simplified workup procedures. e3s-conferences.org
One-pot syntheses of α-substituted alkanoic acids directly from barbiturates have been reported, although they can be time-consuming. csfarmacie.cz However, the focus here is on the one-pot synthesis of this compound itself, typically starting from diethyl malonate.
A one-step process for preparing this compound involves reacting diethyl malonate with n-propyl bromide in an alkaline medium in an alkanol solvent, followed by hydrolysis of the resulting crude reaction mixture containing diethyl dipropylmalonate with an aqueous alkali metal hydroxide solution and subsequent acidification. google.com
Simultaneous Hydrolysis and Decarboxylation
While the primary goal is the synthesis of this compound, which is a dicarboxylic acid, some one-pot processes starting from malonic ester derivatives and aiming for the corresponding monocarboxylic acid (like valproic acid) might involve simultaneous or sequential hydrolysis and decarboxylation steps. However, for the synthesis of this compound, decarboxylation is an undesirable side reaction that leads to 2-propylpentanoic acid (valproic acid). e3s-conferences.org
Therefore, in the context of synthesizing this compound via a one-pot method starting from diethyl malonate and 1-bromopropane, the process typically involves the in situ formation of diethyl dipropylmalonate followed by hydrolysis to the diacid, without promoting decarboxylation. Decarboxylation of this compound usually requires elevated temperatures. e3s-conferences.orgjustia.com
Catalyst Selection for Integrated Processes
In one-pot synthesis approaches starting from diethyl malonate and an alkyl halide, the initial step is typically the alkylation of diethyl malonate, which is catalyzed by a strong base to form a carbanion. Bases like sodium ethoxide or potassium tert-butoxide are commonly used for this deprotonation. smolecule.com The subsequent hydrolysis step in a one-pot process utilizes an alkali metal hydroxide like sodium hydroxide or potassium hydroxide. google.com
Some one-pot methods for preparing dipropylmalonate diester (the precursor to the acid) use MO-R3 as the base in an organic homogeneous system, where M is sodium or potassium and R3 is a linear or branched alkane with 1-4 carbon atoms. google.com Preferred bases include sodium methoxide, sodium ethoxide, sodium tert-butoxide, and potassium tert-butoxide, with potassium tert-butoxide being particularly preferred in tert-butanol as the solvent for preparing diethyl 2,2-dipropylmalonate. google.com
While catalysts are crucial for the alkylation and hydrolysis steps, the one-pot synthesis of this compound itself from diethyl malonate and 1-bromopropane primarily relies on the basic conditions for both the initial alkylation (via an alkoxide) and the subsequent hydrolysis (via hydroxide).
Alternative Synthetic Pathways
Beyond the classical malonic ester synthesis and its one-pot variations, alternative routes exist for the synthesis of this compound.
Synthesis from Barbituric Acid Derivatives (e.g., 5,5-Dipropylbarbituric Acid)
This compound can be synthesized through the alkaline hydrolysis of 5,5-dipropylbarbituric acid. csfarmacie.cz This method involves the cleavage of the barbituric acid ring structure under basic conditions.
The hydrolysis of 5,5-dipropylbarbituric acid with an excess of sodium hydroxide has been reported to yield 2,2-dipropylmalonic acid. csfarmacie.cz The reaction conditions, including the concentration of sodium hydroxide and the reaction time, are important for optimizing the yield and minimizing side products like 2,2-dipropylmalonuric acid or amides. csfarmacie.cz This hydrolysis step is often the first stage in a two-step procedure for synthesizing valproic acid, where the initially formed this compound is subsequently decarboxylated. csfarmacie.cz
The synthesis from barbituric acid derivatives provides an alternative route to this compound, utilizing a different starting material and reaction pathway compared to the malonic ester synthesis.
Control of By-product Formation (e.g., Malonuric Acid, Amides)
Alkaline hydrolysis conditions can influence the formation of by-products, such as malonuric acid and mono- or diamides of this compound csfarmacie.cz. These side reactions can complicate the reaction mixture and reduce the yield and purity of the desired product e3s-conferences.org. Controlling by-product formation can be achieved by optimizing the reaction conditions, including using a sufficient excess of the alkali, controlling its concentration, and managing the reaction time csfarmacie.cz.
Bio-based Synthetic Approaches (Contextual relevance from malonic acid)
While direct bio-based synthesis of this compound is not widely reported in the provided context, there is significant research into the bio-based synthesis of malonic acid, the structural parent of this compound acs.orgfrontiersin.org. Malonic acid can be produced through the fermentation of renewable feedstocks like glucose using genetically modified microorganisms, such as bioengineered yeast strains acs.orgcore.ac.uk. Traditional petrochemical routes for malonic acid production often involve hazardous substances like sodium cyanide frontiersin.org. The development of biocatalytic conversions offers a more environmentally friendly alternative google.com. The progress in bio-based malonic acid synthesis suggests potential future avenues for the sustainable production of substituted malonic acids like this compound, potentially by incorporating alkylation steps into bio-based pathways or using bio-derived malonic acid as a starting material.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles in the synthesis of this compound aims to enhance efficiency, reduce environmental impact, and minimize waste e3s-conferences.orgscirp.org. This involves critically analyzing and optimizing various aspects of the synthesis process, including solvent selection, catalyst development, and reaction conditions e3s-conferences.org.
Catalyst Development for Enhanced Efficiency and Reduced Environmental Impact
Catalyst development is another area where green chemistry principles are applied e3s-conferences.org. Catalysts can accelerate reaction rates, improve yields, and enable milder reaction conditions, thereby reducing energy consumption and waste generation e3s-conferences.org. While specific catalysts for the hydrolysis of diethyl dipropylmalonate to this compound are not extensively detailed in the provided text beyond the use of alkaline solutions, catalyst development in related organic synthesis, such as microwave-assisted decarboxylation of malonic acid derivatives, has shown promise in achieving solvent-free and catalyst-free conditions scirp.orgscirp.org. Exploring novel catalytic systems for the hydrolysis step could lead to more efficient and environmentally friendly synthetic routes for this compound.
Phase Transfer Catalysis Avoidance and Homogeneous Systems
Phase transfer catalysis (PTC) is a technique used to facilitate reactions between reactants located in immiscible phases wikipedia.orgptfarm.pl. While PTC can offer advantages in certain heterogeneous systems, avoiding its use and developing homogeneous reaction systems can be beneficial from a green chemistry perspective by simplifying workup procedures and potentially reducing the need for large amounts of catalysts wikipedia.orgptfarm.plhielscher.com. Some synthetic methods for diethyl dipropylmalonate aim for homogeneous reaction conditions by using specific solvent-base pairings, such as potassium tert-butoxide in tert-butanol google.com. This approach eliminates the complications associated with biphasic systems and the need for phase transfer catalysts google.com. The development of homogeneous systems for the hydrolysis of diethyl dipropylmalonate would align with the principle of avoiding phase transfer catalysis.
Reaction Mechanisms and Chemical Transformations of Dipropylmalonic Acid
Decarboxylation Reactions
Decarboxylation is a prominent reaction for malonic acid derivatives, involving the removal of a carboxyl group as carbon dioxide.
Thermal Decarboxylation to Valproic Acid
One of the most significant reactions of dipropylmalonic acid is its thermal decarboxylation, which yields valproic acid (2-propylpentanoic acid). csfarmacie.cze3s-conferences.org This transformation is a crucial step in the industrial synthesis of valproic acid.
Mechanism of Mono-decarboxylation of Substituted Malonic Acids
The decarboxylation of malonic acid derivatives, including this compound, typically proceeds via a concerted mechanism involving a cyclic six-membered transition state. libretexts.orgjove.comstackexchange.commasterorganicchemistry.com This mechanism involves the transfer of a proton from one carboxyl group to the oxygen of the other carboxyl group's carbonyl, followed by the cleavage of a carbon-carbon bond and the release of carbon dioxide. jove.commasterorganicchemistry.com This process results in the formation of an enol intermediate, which rapidly tautomerizes to the more stable carboxylic acid product, valproic acid in this case. libretexts.orgjove.commasterorganicchemistry.com
The mechanism can be generalized for substituted malonic acids:
Step 1: Formation of a cyclic six-membered transition state involving intramolecular proton transfer. jove.commasterorganicchemistry.com
Step 2: Concerted bond rearrangement within the transition state, leading to C-C bond cleavage, release of CO₂, and formation of an enol. jove.commasterorganicchemistry.com
Step 3: Tautomerization of the enol to the stable carboxylic acid product. libretexts.orgjove.commasterorganicchemistry.com
Influence of Temperature and Reaction Medium
The thermal decarboxylation of this compound is significantly influenced by temperature and the reaction medium. Higher temperatures generally accelerate the decarboxylation rate. e3s-conferences.orgcdnsciencepub.comresearchgate.netias.ac.in For example, the decarboxylation to valproic acid is typically carried out at elevated temperatures, ranging from 140°C to 180°C in some industrial processes. Heating the acid neat (without solvent) at temperatures above 150°C is also reported for dialkylated malonic acids. stackexchange.com
The reaction can be performed under reflux conditions, sometimes with the addition of materials like zeolite to absorb evolved gases such as CO₂ and ensure the reaction goes to completion. e3s-conferences.org Microwave-assisted decarboxylation has also been shown to achieve high yields in very short reaction times (3-10 minutes) under solvent-free and catalyst-free conditions. scirp.orgscirp.org
Studies on the decarboxylation of malonic acid in various solvents indicate that the rate can be influenced by the dielectric constant of the medium, with higher dielectric constants potentially favoring a more polar transition state. ias.ac.in The presence of water and pH can also affect the decarboxylation rate of malonic acid and its anions. researchgate.netmst.edu
Stereochemical Considerations in Decarboxylation (if applicable)
For substituted malonic acids where the alpha carbon is a stereocenter, the decarboxylation process can have stereochemical implications. In the case of monoalkyl malonic acids, the decarboxylation proceeds through an enol intermediate, and the subsequent tautomerization can lead to a racemic mixture if the alpha carbon becomes a stereocenter in the product. masterorganicchemistry.com
This compound has two identical propyl groups attached to the alpha carbon, meaning the alpha carbon is not a stereocenter. Therefore, the decarboxylation of this compound to form valproic acid, which has a propyl and a pentyl group attached to the alpha carbon, does not introduce a new stereocenter at the alpha position relative to the starting material. The product valproic acid (2-propylpentanoic acid) does have a stereocenter at the carbon bearing the propyl and pentyl chains if these chains were different, but in this specific case, the symmetry of the starting material dictates the outcome. However, if the starting material was a this compound with different substituents at the alpha position or if the propyl groups themselves contained stereocenters, stereochemical considerations would be relevant.
Research on the enzymatic decarboxylation of other substituted amino malonic acids has shown stereospecific outcomes, where a specific carboxyl group is removed, and a proton is added with retention of configuration. rsc.org However, this is specific to enzymatic reactions and the substrate structure. For the thermal or catalyzed non-enzymatic decarboxylation of this compound, the mechanism through a planar enol intermediate typically does not lead to the generation of a stereocenter at the alpha carbon unless the substituents are different.
Functional Group Interconversions and Reactivity of Carboxyl Groups
This compound contains two carboxylic acid functional groups, which exhibit characteristic reactivity. Carboxylic acids can undergo a variety of transformations, including esterification, amidation, reduction, and salt formation. solubilityofthings.comimperial.ac.ukyoutube.com
The carboxyl groups in this compound can participate in reactions typical of dicarboxylic acids. The acidity of the protons in the carboxyl groups allows for salt formation with bases. The presence of two carboxyl groups on the same carbon can influence their individual reactivity compared to simple monocarboxylic acids.
Functional group interconversions involving carboxylic acids generally include:
Formation of esters by reaction with alcohols (esterification). solubilityofthings.com
Formation of amides by reaction with amines (amidation). solubilityofthings.com
Reduction to primary alcohols using strong reducing agents like LiAlH₄ or borane. imperial.ac.uk
Formation of acid halides or acid anhydrides, which are more reactive carboxylic acid derivatives. libretexts.orglibretexts.orgub.edu
Decarboxylation, as discussed in detail above.
While the provided search results focus heavily on the decarboxylation of this compound, the general reactivity of carboxylic acids applies to its functional groups. The dicarboxylic nature of this compound also allows for reactions involving both carboxyl groups, such as the formation of cyclic anhydrides or imides under appropriate conditions, although specific examples for this compound were not detailed in the search results.
The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution varies, with carboxylic acids and esters being in the middle range of reactivity compared to more reactive species like acid halides and anhydrides, and less reactive species like carboxylates and amides. libretexts.orglibretexts.org
The synthesis of this compound itself often involves the hydrolysis of diethyl dipropylmalonate, converting ester functional groups into carboxylic acid functional groups. csfarmacie.cze3s-conferences.orggoogle.com This hydrolysis is typically carried out using an alkaline solution, followed by acidification to obtain the dicarboxylic acid. csfarmacie.cze3s-conferences.orggoogle.com
Esterification
Esterification of this compound involves the reaction of its carboxylic acid groups with an alcohol to form esters. This is a common transformation for dicarboxylic acids. For instance, reaction with ethanol (B145695) in the presence of a catalyst yields diethyl dipropylmalonate. Diethyl dipropylmalonate is an ester of this compound and is used as an intermediate in organic synthesis ontosight.ai. Diethyl dipropylmalonate can be synthesized through the reaction of this compound with ethanol in the presence of a catalyst ontosight.ai.
Amidation
Amidation of carboxylic acids involves their reaction with amines to form amides. While simple mono-alkyl malonic acid esters readily react with ammonia (B1221849) or alcoholic ammonia to form diamides, the reactivity of dialkylmalonic acid esters, including diethyl dipropylmalonate, towards amidation can be significantly different. Studies have shown that ethyl esters of dialkylmalonic acids, such as this compound, may exhibit very slow or negligible amide formation under conditions where mono-alkyl counterparts react readily archive.org. This difference in reactivity is attributed to the absence of an unsubstituted hydrogen on the central carbon in dialkylmalonic esters, which in mono-alkyl malonates confers acidic properties and facilitates the formation of an intermediate addition product with ammonia archive.org.
However, amidation can be achieved through alternative routes, such as the reaction of a this compound monoethyl ester amide in the presence of reagents like sodium hypochlorite (B82951) and sodium hydroxide (B78521) solution, as demonstrated in the synthesis of amino acid derivatives google.com. This suggests that amidation might proceed more effectively through activated forms of the carboxylic acid or under specific reaction conditions tailored for hindered systems.
Salt Formation (e.g., Sodium Valproate Precursors)
This compound, being a dicarboxylic acid, can react with bases to form salts. The formation of salts is a crucial step in the synthesis of sodium valproate, a widely used anticonvulsant medication. Sodium valproate is the sodium salt of valproic acid (2-propylpentanoic acid) nih.govfishersci.se.
In the synthesis of valproic acid and subsequently sodium valproate, this compound is often an intermediate. This compound can be obtained from the hydrolysis of diethyl dipropylmalonate smolecule.comchemicalbook.com. Hydrolysis of diethyl dipropylmalonate with a base like sodium hydroxide yields this compound chemicalbook.come3s-conferences.org. Subsequent decarboxylation of this compound produces valproic acid smolecule.come3s-conferences.orgcsfarmacie.cz. Finally, neutralization of valproic acid with a sodium base, such as aqueous sodium hydroxide solution, leads to the formation of sodium valproate google.comgoogle.com. This salt formation involves the reaction of the carboxylic acid group of valproic acid with sodium ions.
The synthesis of sodium valproate from this compound involves several steps, including hydrolysis of a precursor ester, decarboxylation, and subsequent salt formation with a sodium base. google.comgoogle.com.
Interactive table: Key Reactions in Sodium Valproate Synthesis
| Step | Reactant | Reagent/Conditions | Product |
| Hydrolysis | Diethyl dipropylmalonate | NaOH (aqueous) chemicalbook.come3s-conferences.org | This compound smolecule.com |
| Decarboxylation | This compound | Heat (140-180°C) google.comgoogle.com | Valproic acid smolecule.come3s-conferences.org |
| Salt Formation | Valproic acid | NaOH (aqueous) google.comgoogle.com | Sodium Valproate google.comgoogle.com |
Reactivity of the Methylene (B1212753) Group (if formed in derivatives)
This compound itself does not possess an "active methylene" group in the same way that unsubstituted malonic acid or its simple esters do. The central methylene hydrogen atoms in malonic acid (CH 2(COOH) 2) or diethyl malonate (CH 2(COOEt) 2) are acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups, allowing for the formation of a stabilized carbanion. This carbanion is highly reactive and participates in various condensation and alkylation reactions.
In this compound, the central carbon is substituted with two propyl groups (C(CCC) 2(COOH) 2). This substitution removes the acidic methylene hydrogens. Therefore, this compound itself does not undergo reactions characteristic of active methylene compounds, such as direct Claisen or Knoevenagel condensations at the central carbon.
However, the concept of methylene group reactivity becomes relevant when considering derivatives where a methylene group might be present elsewhere in the molecule or when discussing the synthesis of this compound derivatives from precursors like diethyl malonate. For example, the synthesis of diethyl dipropylmalonate often involves the alkylation of the active methylene group of diethyl malonate with propyl halides smolecule.com.
Condensation Reactions (e.g., Claisen and Knoevenagel Condensations of Malonates)
While this compound itself does not participate in these reactions due to the lack of an active methylene group, the principles of Claisen and Knoevenagel condensations are fundamental to the chemistry of malonates and are relevant in the context of synthesizing substituted malonic acid derivatives.
Claisen condensation typically involves the reaction between an ester and a carbanion derived from another ester (specifically, one with an alpha-hydrogen), leading to the formation of a beta-keto ester. Esters of malonic acid, like diethyl malonate, can undergo Claisen condensations due to their active methylene group wikipedia.org.
Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone, usually catalyzed by a weak base, to form an α,β-unsaturated compound researchgate.net. Malonic acid and its esters are classic substrates for the Knoevenagel condensation researchgate.netwikipedia.org. For instance, malonic acid condenses with aldehydes or ketones, often followed by decarboxylation, to yield α,β-unsaturated carboxylic acids wikipedia.org.
Although this compound does not directly undergo these condensations, understanding these reactions is crucial for appreciating the synthetic routes that utilize malonate chemistry to arrive at substituted malonic acids or their derivatives. The synthesis of diethyl dipropylmalonate from diethyl malonate via alkylation is a direct application of the reactivity of the active methylene group in unsubstituted malonate esters smolecule.com.
Compound Names and PubChem CIDs
Synthesis and Applications of Dipropylmalonic Acid Derivatives
Precursors to Pharmaceutical Compounds
The chemical versatility of dipropylmalonic acid and its esters, particularly diethyl dipropylmalonate, establishes them as crucial starting materials for the synthesis of several active pharmaceutical ingredients (APIs). guidechem.commultichemindia.com The core of their utility lies in the malonic ester synthesis pathway, which allows for the systematic construction of complex molecular architectures.
Synthesis of Valproic Acid and its Salts (e.g., Sodium Valproate, Magnesium Valproate)
Valproic acid, known chemically as 2-propylpentanoic acid, is a cornerstone medication in the treatment of epilepsy and bipolar disorder. irapa.orgwikipedia.org The industrial synthesis of this widely used drug and its pharmaceutically accepted salts, including sodium valproate and magnesium valproate, is a multi-step process that frequently employs this compound as a key intermediate. multichemindia.com
Hydrolysis of Diethyl Dipropylmalonate to this compound
The synthetic route to valproic acid often commences with the hydrolysis of diethyl dipropylmalonate. multichemindia.comwikipedia.org This transformation is typically achieved through saponification, where the ester is treated with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic medium. wikipedia.orgresearchgate.net The reaction proceeds to yield the disodium or dipotassium salt of this compound. Subsequent acidification of the reaction mixture with a mineral acid, like hydrochloric acid, neutralizes the salt and precipitates this compound. multichemindia.comwikipedia.org One patented method describes the hydrolysis of the crude reaction mixture containing diethyl dipropylmalonate with a 5 to 40 percent aqueous solution of an alkali metal hydroxide at a temperature between 20 and 85 °C for 2 to 16 hours. wikipedia.org
Decarboxylation to Valproic Acid (2-Propylpentanoic Acid)
Upon successful synthesis, valproic acid can be readily converted into its various salt forms. Sodium valproate is produced by neutralizing valproic acid with a sodium-containing base, such as sodium hydroxide. algoreducation.com Magnesium valproate is similarly prepared by reacting valproic acid with a suitable magnesium source, like magnesium alkoxides (e.g., magnesium ethoxide) in an alcoholic solution. chegg.com
| Reactant | Reagents/Conditions | Product | Reaction Type |
|---|---|---|---|
| Diethyl dipropylmalonate | 1. Aqueous NaOH or KOH 2. Mineral Acid (e.g., HCl) | This compound | Hydrolysis |
| This compound | Heating (e.g., 170-180°C) | Valproic acid | Decarboxylation |
| Valproic acid | Sodium hydroxide | Sodium valproate | Neutralization |
| Valproic acid | Magnesium ethoxide in alcohol | Magnesium valproate | Salt Formation |
Synthesis of Barbiturate Derivatives (e.g., Dipropylbarbituric Acid)
Barbiturates represent a class of sedative-hypnotic drugs, and their synthesis is a classic example of the application of malonic ester chemistry. The general method for producing barbiturates involves the condensation of a disubstituted diethyl malonate with urea in the presence of a strong base. wikipedia.orgnih.gov For the synthesis of dipropylbarbituric acid, diethyl dipropylmalonate is the required starting material. The reaction with urea is catalyzed by a base such as sodium ethoxide, which facilitates the cyclization to form the 5,5-dipropylbarbituric acid structure. wikipedia.org This condensation reaction is a fundamental transformation in medicinal chemistry for creating a wide array of barbiturate compounds. nih.gov Interestingly, the reverse reaction, the alkaline hydrolysis of 5,5-dipropylbarbituric acid, can be used as a method to produce this compound. csfarmacie.cz
Intermediates for Modified Estrogens (e.g., Ethinylestradiol)
The utility of malonic acid derivatives extends to the synthesis of modified steroid hormones. It has been reported that malonic acid derivatives can function as intermediates in the synthesis of modified estrogens such as ethinylestradiol. algoreducation.com These intermediates can be used to alter the pharmacokinetic properties or potency of the final hormonal therapy product. algoreducation.com While detailed reaction pathways specifically involving this compound in the synthesis of ethinylestradiol are not extensively documented in common literature, the general principles of organic synthesis allow for the use of malonic esters to introduce specific carbon frameworks onto a steroid nucleus.
Other Fine Chemicals and Agrochemicals
Beyond its prominent role in pharmaceutical synthesis, this compound is a valuable building block for a variety of other fine chemicals and has potential applications in the agrochemical sector. wikipedia.org The malonic ester synthesis is a versatile and powerful tool for creating a diverse range of substituted carboxylic acids. patsnap.com While specific examples of agrochemicals derived directly from this compound are not widespread, the broader class of malonic acid derivatives is utilized in the creation of pesticides and herbicides. patsnap.com This suggests that this compound could be employed in the synthesis of specialized agrochemicals where the dipropyl moiety is a desired structural feature for biological activity.
Derivatives for Materials Science
The unique structural features of this compound derivatives make them suitable for applications in materials science, particularly in the formation of metal complexes and as precursors for polymers.
Metal Complexes and Coordination Compounds Formation
A coordination compound consists of a central metal atom or ion bonded to one or more molecules or ions, known as ligands. libretexts.orgwikipedia.org The formation of these complexes is a Lewis acid-base interaction where the metal ion acts as a Lewis acid and the ligand as a Lewis base. libretexts.org Dicarboxylic acids like this compound can act as versatile ligands, coordinating with metal ions in various modes, such as bridged or chelated forms. semanticscholar.org This versatility allows for the formation of diverse coordination compounds with unique structural, spectral, and magnetic properties. semanticscholar.org
The coordination of dicarboxylic acids can lead to the formation of mono-, di-, tri-, or even tetranuclear complex compounds. semanticscholar.org The specific coordination mode of the carboxylate groups influences the properties of the resulting metal complex. semanticscholar.org For instance, in complexes where dicarboxylic acids act as a bridge between metal centers, they can mediate weak antiferromagnetic or ferromagnetic interactions. semanticscholar.org
Table 1: Coordination Modes of Dicarboxylic Acids in Metal Complexes
| Coordination Mode | Description |
|---|---|
| Bridging | The dicarboxylic acid links two or more metal centers. |
| Chelating | The dicarboxylic acid binds to a single metal center through two or more donor atoms. |
This table summarizes the primary ways dicarboxylic acids can coordinate with metal ions, leading to a variety of complex structures.
Potential in Polymer and Polyester Precursor Synthesis (General Malonic Acid relevance)
Malonic acid and its derivatives are recognized as precursors for specialty polyesters. wikipedia.org They can be converted into 1,3-propanediol, which is then used in the synthesis of polyesters and other polymers. wikipedia.org Additionally, malonic acid can be a component of alkyd resins, which are utilized in coatings to protect against UV light, oxidation, and corrosion. wikipedia.org
While malonic acid itself can be challenging to use directly for producing linear polyesters due to its tendency to decarboxylate, substituted malonic acids like dimethylmalonic acid have been successfully employed to create high-melting-point polyesters. google.com The synthesis of malonate-based aliphatic polymers has been explored, although reports on using malonic acid or its esters as the diacid component in polyesters are not extensive. rsc.org
Research has shown that the acid- and metal-catalyzed polycondensation of malonate derivatives can produce aliphatic hyperbranched polyesters. rsc.org Titanium, for example, can form complexes with dimethyl malonate, creating a useful catalyst for polypropylene polymerization. rsc.org
Isotopic Labeling for Biological and Mechanistic Studies
Isotopically labeled compounds are powerful tools in scientific research for tracing and understanding complex chemical and biological processes. scbt.com In these compounds, one or more atoms are replaced by their isotopes, which allows researchers to follow the path of the molecule through various reactions and pathways. scbt.com
Deuterated this compound Esters (e.g., Dipropyl-malonic Acid-d6 Diethyl Ester)
Deuterium, a stable isotope of hydrogen, is commonly used for isotopic labeling. Deuterated compounds, such as Dipropyl-malonic Acid-d6 Diethyl Ester, can be synthesized to serve as internal standards in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, improving the accuracy of these analytical techniques. scbt.com The introduction of deuterium can alter the spectroscopic properties of a molecule, which can provide detailed insights into molecular interactions and dynamics. scbt.com
The synthesis of isotopically labeled compounds often involves a divergent scheme where the label is introduced late in the synthetic route, allowing for the use of common intermediates to prepare various labeled targets. nih.gov
Table 2: Example of a Deuterated this compound Ester
| Compound Name | CAS Number | Molecular Formula |
|---|
This table provides basic information for a common ester of this compound that can be isotopically labeled for research purposes.
Applications in Enzyme Mechanism and Metabolic Pathway Elucidation
Isotopically labeled compounds are invaluable for studying metabolic pathways and enzyme mechanisms. scbt.comnih.gov By introducing a labeled substrate into a biological system, researchers can trace its conversion into various products, thereby mapping out the metabolic pathway. researchgate.net
For example, malonic acid is a precursor in mitochondrial fatty acid synthesis, where it is converted to malonyl-CoA. wikipedia.org Labeled malonic acid derivatives can be used to study this and other pathways in detail. This approach has been used to investigate the biosynthesis of natural products and to connect metabolites to their corresponding biosynthetic gene clusters. nih.gov
In the study of enzyme mechanisms, isotopic labeling can help to identify the intermediates formed during a reaction. For instance, deuterated arachidonic acids have been synthesized to investigate the radical intermediate formed during the cyclooxygenase reaction catalyzed by prostaglandin H synthase. nih.gov Similarly, mechanistic studies of malonic acid-mediated acylation have utilized in situ ¹H-NMR to characterize the ketene intermediates formed from different malonic acid precursors. nih.gov
Coordination Chemistry and Supramolecular Assemblies
Formation of Metal-Organic Frameworks (MOFs) with Dipropylmalonic Acid
Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands nih.govwpi.edu. The dicarboxylic nature of this compound makes it a potential candidate for use as an organic linker in the synthesis of MOFs.
While specific research detailing the synthesis of a Barium-Dipropylmalonic acid MOF is not extensively documented in available literature, the general methodologies for creating barium-based and other MOFs can be described. The synthesis of such a compound would likely involve a solvothermal or hydrothermal method, where a barium salt (like barium chloride dihydrate) and this compound are reacted in a suitable solvent under controlled temperature and pressure researchgate.netresearching.cnmdpi.com.
The characterization of a hypothetical Barium-Dipropylmalonic acid MOF would involve several analytical techniques to confirm its structure and properties ulster.ac.ukdigitellinc.com. X-ray Diffraction (XRD) would be essential to determine the crystalline structure, while techniques like Scanning Electron Microscopy (SEM) would reveal the morphology and particle size of the crystals researchgate.net. Spectroscopic methods such as Fourier-Transform Infrared Spectroscopy (FTIR) would be used to confirm the coordination of the carboxylate groups of the this compound to the barium ions researching.cndigitellinc.com.
Table 1: General Techniques for MOF Characterization
| Technique | Purpose | Typical Information Obtained |
|---|---|---|
| Single-Crystal X-ray Diffraction (SC-XRD) | To determine the precise 3D atomic structure. researching.cn | Unit cell parameters, space group, bond lengths, bond angles, coordination environment of the metal center. researching.cn |
| Powder X-ray Diffraction (PXRD) | To assess phase purity and confirm the crystalline structure of a bulk sample. ulster.ac.uk | Comparison with simulated pattern from SC-XRD to confirm bulk synthesis. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify functional groups and confirm ligand coordination. digitellinc.com | Shifts in the vibrational frequencies of the carboxylate groups upon coordination to the metal ion. researching.cn |
| Thermogravimetric Analysis (TGA) | To evaluate thermal stability and solvent content. researching.cn | Decomposition temperature, presence of coordinated or guest solvent molecules. researching.cn |
In the context of coordination polymers and MOFs, water molecules play a significant structural role mdpi.com. Coordinated water molecules can be an integral part of the metal's coordination sphere, directly bonding to the metal center and influencing its geometry nih.govnih.gov. They can also act as bridging ligands, connecting two metal ions to form extended networks mdpi.com.
Intermolecular Interactions and Crystal Engineering
The study of intermolecular interactions is fundamental to crystal engineering, which focuses on understanding and utilizing these forces to design novel solid-state structures ias.ac.inrsc.org. In this compound, hydrogen bonding and molecular shape are the dominant forces governing its crystal packing.
The crystal structure of this compound is heavily influenced by strong intermolecular hydrogen bonds between the carboxylic acid groups of adjacent molecules. core.ac.uk Specifically, strong O-H⋯O hydrogen bonds are the primary interaction governing the molecular assembly core.ac.uk. These interactions lead to the formation of a characteristic R²₂(8) ring pattern, where two molecules are linked together in a dimeric structure core.ac.uk. This robust hydrogen-bonded pattern is a common and predictable feature in the crystal engineering of carboxylic acids core.ac.uk.
Table 2: Hydrogen-Bonding Geometry in this compound core.ac.uk
| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | ∠(DHA) (°) |
|---|---|---|---|---|
| O1—H1···O4ⁱ | 0.99(3) | 1.66(3) | 2.643(2) | 172(3) |
| O3—H2···O2ⁱ | 0.98(3) | 1.67(3) | 2.639(2) | 171(3) |
Symmetry code: (i) -x, y, 1/2-z
Table 3: Selected Torsion Angles Defining the Conformation of this compound core.ac.uk
| Angle | Value (°) |
|---|---|
| C1—C2—C4—C5 | 62.1 (2) |
| C3—C2—C7—C8 | 56.9 (2) |
| C2—C4—C5—C6 | 179.0 (2) |
| C2—C7—C8—C9 | 177.9 (2) |
An interesting feature of the this compound crystal structure is the presence of pseudomolecular symmetry. The isolated molecule possesses C₂ point group symmetry core.ac.uk. However, this molecular symmetry is only approximately retained within the crystal lattice, a phenomenon sometimes referred to as "wasted symmetry" in crystallography core.ac.ukrsc.org. The deviation from perfect symmetry in the crystal is quantifiable; the root-mean-square deviation between the symmetry-related components of the molecule in the crystal is 0.06 Å core.ac.uk. This indicates that the packing forces of the crystalline environment introduce slight distortions to the molecule, preventing the ideal molecular symmetry from being fully expressed in the solid state core.ac.uk.
Catalytic Applications of Dipropylmalonic Acid and Its Complexes
Role in Enhancing Reaction Efficiency
In the synthesis of dipropylmalonate diester, the choice of an appropriate alkali catalyst, such as potassium tert-butoxide, allows the reaction to proceed in a homogeneous organic system, which improves catalytic efficiency by eliminating the need for a phase-transfer catalyst. google.com Although not a direct catalytic application of dipropylmalonic acid, this highlights how related compounds are involved in optimizing reaction conditions.
Specific Catalytic Systems (e.g., Metal Complexes in Organic Transformations)
There is limited specific information available in the searched literature regarding the direct catalytic applications of this compound or its metal complexes. However, malonic acid and its derivatives are known to form complexes with various metal ions, and these complexes can exhibit catalytic activity. jocpr.com For example, metal complexes of substituted malonic acids could potentially be explored as catalysts in organic synthesis. The general field of metal-based catalysis often employs organic ligands to tune the properties and reactivity of the metal center. rsc.org While specific examples involving this compound as a ligand in catalysis are not readily found, the presence of two carboxylic acid groups suggests it could act as a bidentate ligand for metal ions, similar to other dicarboxylic acids used in the synthesis of coordination polymers and metal-organic frameworks.
Computational and Theoretical Chemistry Studies
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules over time. mdpi.com These methods, which include molecular dynamics (MD) and Monte Carlo (MC) simulations, are based on classical mechanics and employ force fields to describe the potential energy of a system. uky.edumdpi.com MD simulations calculate the trajectory of atoms and molecules by integrating Newton's laws of motion, providing a view of molecular motion and conformational changes. nih.govbonvinlab.org Coarse-grained models can also be employed to study larger systems over longer timescales by reducing the number of degrees of freedom. mdpi.com
While these simulation techniques are widely applied to study complex biological and chemical systems, specific molecular dynamics or Monte Carlo simulation studies focused exclusively on dipropylmalonic acid are not extensively detailed in the currently available literature. Such studies could, however, be used to explore its conformational landscape in different solvents, analyze its diffusion and transport properties, and investigate its interactions with other molecules.
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, offer a detailed description of the electronic structure of molecules. northwestern.edu These ab initio methods solve the Schrödinger equation for a given molecule, providing accurate information about its geometry, energy, and various electronic properties without relying on empirical parameters. utah.edu
Electronic structure analysis investigates the distribution of electrons within a molecule, which is fundamental to understanding its stability, reactivity, and spectroscopic properties. northwestern.edu Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are used to calculate the molecular orbitals (e.g., HOMO and LUMO), electron density, and electrostatic potential. arxiv.org
For this compound, a detailed analysis of its electronic structure would reveal the charge distribution, particularly around the carboxylic acid groups, and identify the frontier molecular orbitals that govern its chemical reactivity. While general principles suggest the highest electron density would be on the oxygen atoms of the carboxyl groups, specific published quantum chemical studies providing a detailed electronic structure analysis for this molecule are not prominent.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. dergipark.org.tr Theoretical calculations can map the potential energy surface of a molecule to identify stable conformers and the energy barriers between them. dergipark.org.tr
Experimental X-ray crystallography studies of this compound provide precise data on its solid-state conformation, which serves as a benchmark for computational models. In its crystalline form, the molecule exhibits a conformation where the two propyl chains are in a trans-planar configuration. iucr.org The molecule possesses an approximate C2 point group symmetry, which is nearly, but not perfectly, retained in the crystal structure. core.ac.ukcore.ac.uk The conformation is described as a "propeller-shape" due to the arrangement of the propyl chains and carboxylic acid groups. core.ac.uk
Key torsional angles determined from crystallographic data define this conformation. core.ac.uk
| Torsion Angle | Value (°) |
|---|---|
| C1–C2–C4–C5 | 62.1 (2) |
| C3–C2–C7–C8 | 56.9 (2) |
| C2–C4–C5–C6 | 179.0 (2) |
| C2–C7–C8–C9 | 177.9 (2) |
The latter two values, being close to 180°, confirm the extended, trans nature of the propyl chains. core.ac.uk
Prediction of Reactivity and Reaction Pathways
Computational chemistry can be used to predict the reactivity of a molecule and explore potential reaction pathways. arxiv.org This is often achieved by analyzing the electronic structure to identify reactive sites and by calculating the thermodynamics and kinetics of potential reactions. Retrosynthetic analysis, which aims to design synthetic routes for a target molecule, is increasingly aided by computational tools that predict plausible precursor molecules. arxiv.orgnih.gov
For this compound, theoretical studies could be employed to predict its acidity (pKa), identify the most likely sites for nucleophilic or electrophilic attack, and model its decomposition pathways. As an intermediate in the synthesis of valproic acid, computational models could help optimize reaction conditions and explore alternative synthetic routes. core.ac.uk However, specific computational studies detailing the prediction of reaction pathways for this compound are not widely documented in the literature.
Intermolecular Association Analysis
The study of intermolecular associations is crucial for understanding the properties of condensed phases, such as crystals and liquids. Computational methods can be used to analyze the non-covalent interactions, like hydrogen bonds and van der Waals forces, that govern how molecules interact with each other. frontiersin.org
In the solid state, this compound molecules are interconnected by strong O—H⋯O hydrogen bonds. iucr.org This is a common and dominant interaction for carboxylic acids. frontiersin.org The analysis of the crystal structure of this compound reveals a well-defined hydrogen-bonding pattern. iucr.orgcore.ac.uk
The molecules form centrosymmetric dimers, where the carboxylic acid groups of two separate molecules interact. iucr.org This interaction creates a characteristic R22(8) ring motif, a pattern commonly observed in the crystal structures of carboxylic acids. iucr.orgcore.ac.uk This ring is formed by two parallel O—H⋯O hydrogen bonds between the two acid groups. iucr.org
The geometry of these strong hydrogen bonds has been determined with precision from X-ray diffraction data. core.ac.uk
| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |
|---|---|---|---|---|
| O1–H1A···O4i | 0.91 (3) | 1.75 (3) | 2.651 (2) | 172 (3) |
| O3–H3A···O2ii | 0.90 (3) | 1.75 (3) | 2.645 (2) | 173 (3) |
Symmetry codes: (i) -x,-y,2-z; (ii) -x,1-y,1-z. iucr.org
These short donor-acceptor distances and angles close to 180° are indicative of strong hydrogen bonds, which are the primary interactions governing the supramolecular assembly of this compound in its crystalline form. iucr.orgcore.ac.uk Computational studies, such as DFT calculations on molecular clusters or periodic boundary calculations, could be used to quantify the energy of these interactions and analyze their effect on the electronic structure of the molecule.
Packing Energy Calculations
Theoretical and computational studies focusing specifically on the packing energy of this compound are not extensively available in publicly accessible literature. The primary crystallographic investigation, which details the molecular and supramolecular structure, centers on the qualitative aspects of intermolecular interactions, particularly strong O—H⋯O hydrogen bonds that dictate the crystal packing. This seminal work provides the foundational data for the crystal structure, which is a prerequisite for any subsequent energy calculations.
In the absence of specific packing energy data for this compound, an examination of computational methodologies and findings for analogous carboxylic acids can provide insight into the forces governing their crystal structures. Such studies are crucial for understanding the stability of different polymorphic forms and for crystal engineering.
Methodologies for Packing Energy Calculation:
The calculation of packing energy, often referred to as lattice energy, in molecular crystals like this compound typically involves sophisticated computational methods. These methods aim to quantify the energetic contributions of various intermolecular forces. A common approach is the use of atom-atom potential methods, often coupled with quantum mechanical calculations.
Another powerful approach involves Density Functional Theory (DFT) calculations. DFT can be used to optimize crystal structures and calculate their lattice energies, providing a quantum mechanical description of the electronic structure and intermolecular forces.
Findings from Studies on Related Carboxylic Acids:
Research on other carboxylic acids demonstrates the utility of these computational approaches. For instance, studies on simple dicarboxylic acids have successfully predicted their crystal structures based on the minimization of lattice energy. These studies often reveal a delicate balance between strong hydrogen bonding motifs, such as the common carboxylic acid dimer, and weaker van der Waals interactions.
In a study on theophylline (B1681296) and malonic acid cocrystals, calculated lattice energies were found to be within 2.5 kJ mol⁻¹ of each other, indicating comparable stability. nih.gov For anthraquinone-2-carboxylic acid, analysis of the total crystal energy indicated that the intermolecular energy is dominated by electrostatic attractions, which in the force field analysis also encompassed hydrogen bonds. cambridge.org
A detailed analysis of (+)-6-aminopenicillanic acid, which also contains a carboxylic acid group, provides a breakdown of the contributions to its lattice energy, as shown in the table below. nih.gov
Interactive Data Table: Lattice Energy Contributions for (+)-6-Aminopenicillanic Acid
| Energy Contribution | Calculated Value (kJ mol⁻¹) |
| Coulombic | -379.1 |
| Polarization | -141.4 |
| Dispersion | -133.7 |
| Repulsion | 266.3 |
| Total Lattice Energy | -387.9 |
This table illustrates the typical energy components calculated in a packing energy analysis. Data is for (+)-6-aminopenicillanic acid and is presented here as a representative example. nih.gov
The data clearly indicates the dominant role of coulombic (electrostatic) interactions in stabilizing the crystal lattice of this zwitterionic structure, a finding that is common for molecules with strong hydrogen bonding capabilities. nih.gov While this compound is not zwitterionic, the strong hydrogen bonds formed by its carboxylic acid groups would also be expected to make a significant contribution to its packing energy.
Advanced Analytical Characterization Techniques
Spectroscopic Analysis
Spectroscopic methods such as NMR, FTIR, and Mass Spectrometry are fundamental in identifying and confirming the chemical structure of dipropylmalonic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds by analyzing the magnetic properties of atomic nuclei, particularly hydrogen (¹H) and carbon-13 (¹³C). Both ¹H NMR and ¹³C NMR provide distinct spectral patterns that correspond to the different chemical environments of the protons and carbon atoms within the this compound molecule otavachemicals.compharmaffiliates.com. Analysis of chemical shifts, splitting patterns, and integration in ¹H NMR, and chemical shifts in ¹³C NMR, allows for the confirmation of the two propyl chains and the malonic acid moiety. While specific NMR data for this compound were not extensively detailed in the search results, general applications of these techniques for structural confirmation of organic acids are well-established hmdb.ca.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different wavelengths. The spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups, such as the O-H stretching vibration of the carboxylic acid groups, the C=O stretching vibration of the carbonyls, and C-H stretching and bending vibrations from the propyl chains pharmaffiliates.comresearchgate.net. Analysis of the positions and intensities of these bands provides confirmatory evidence for the presence of these functional groups and can be used to assess the purity of the sample researchgate.net. FTIR spectroscopy has been used in the characterization of metal-organic complexes involving this compound, indicating its utility in analyzing compounds containing this ligand jetir.org.
Mass Spectrometry (MS)
Mass Spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation. For this compound (C9H16O4), the molecular ion peak would correspond to its molecular weight of approximately 188.22 g/mol guidechem.comchemspider.com. Fragmentation of the molecule in the mass spectrometer can yield characteristic ions that provide clues about its substructure, such as the loss of water or carbon dioxide from the carboxylic acid groups or fragmentation of the propyl chains chemicalbook.com. Predicted collision cross-section values for various adducts of this compound have been calculated, which can be useful in certain MS applications uni.lu.
Predicted Collision Cross Section (CCS) Values for this compound Adducts uni.lu:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 189.11214 | 142.5 |
| [M+Na]⁺ | 211.09408 | 149.6 |
| [M+NH₄]⁺ | 206.13868 | 147.4 |
| [M+K]⁺ | 227.06802 | 147.4 |
| [M-H]⁻ | 187.09758 | 138.3 |
| [M+Na-2H]⁻ | 209.07953 | 142.8 |
| [M]⁺ | 188.10431 | 141.8 |
X-ray Diffraction (XRD) and Crystallography
X-ray diffraction techniques are essential for understanding the solid-state structure of crystalline compounds like this compound.
Single Crystal X-ray Diffraction for Molecular and Crystal Structure Elucidation
Single crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms within a molecule and its packing in the crystal lattice researchgate.netdss.go.th. Studies on this compound using single crystal XRD have revealed details about its molecular conformation and intermolecular interactions researchgate.netiucr.org. The molecule has a trans-planar configuration of the propyl chains and possesses approximate pseudo-twofold rotation axis symmetry in the crystal structure researchgate.netiucr.org. Strong O—H⋯O hydrogen bonds interconnect the molecules, forming an R2²(8) ring structure researchgate.netiucr.org. This technique provides bond lengths, bond angles, and torsion angles, offering a complete picture of the molecule's geometry and how molecules interact in the solid state iucr.org. The crystal structure of this compound has been reported, confirming its triclinic crystal system with space group P-1 ugr.es.
Crystal Data for this compound ugr.es:
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.4636 |
| b (Å) | 7.9944 |
| c (Å) | 8.4817 |
| α (° ) | 90.852 |
| β (° ) | 106.903 |
| γ (° ) | 90.778 |
Powder X-ray Diffraction for MOF Characterization
Powder X-ray Diffraction (PXRD) is used to characterize the bulk crystalline phases of a material. While single crystal XRD is ideal for detailed structure determination, PXRD is valuable for identifying crystalline compounds, analyzing phase purity, and studying the structure of polycrystalline materials, including Metal-Organic Frameworks (MOFs) mdpi.com. PXRD has been employed in the characterization of a barium this compound metal-organic complex, indicating its relevance in confirming the crystalline nature and phase composition of MOFs incorporating this compound as a ligand jetir.org. The PXRD pattern of such a complex would show a unique set of diffraction peaks corresponding to its specific crystal structure jetir.org.
Chromatographic Methods (e.g., GC for purity analysis)
Chromatographic methods, particularly Gas Chromatography (GC), are widely employed for assessing the purity of this compound. GC is a separation technique that allows for the identification and quantification of different components within a sample. By comparing the retention time of a sample's peaks to those of known standards, and by analyzing peak areas, the purity of this compound can be determined.
Several sources indicate the use of GC for purity analysis of this compound. For instance, this compound is listed with a purity specification of >99.0% determined by GC bdl.cztcichemicals.comtcichemicals.comvwr.com. In the context of synthesizing valproic acid from this compound, GC analysis is used to monitor the progress of reactions and to confirm the purity of the final product, with reported GC purities often exceeding 99% google.com. Derivatization techniques, such as using bis-(trimethylsilyl)trifluoroacetamide, can be employed to make less volatile or polar compounds like malonic acid derivatives amenable to GC analysis google.com.
The application of GC in the analysis of this compound is crucial for quality control and research, ensuring the compound meets the required purity standards for its intended applications, such as in pharmaceutical synthesis.
Electrochemical Studies (e.g., Proton Conductivity in MOFs)
Electrochemical studies are valuable for investigating the electrical properties of materials, including proton conductivity. While direct electrochemical studies focusing solely on bulk this compound are less commonly reported in the provided search results, its role as a ligand or component in Metal-Organic Frameworks (MOFs) and other complexes highlights its indirect relevance to electrochemical properties, particularly proton conduction.
Metal-Organic Frameworks are a class of porous materials constructed from metal ions or clusters linked by organic ligands rsc.org. These materials have garnered attention for various applications, including proton conduction, which is essential for technologies like fuel cells ucl.ac.uknih.govens.fr. The organic ligand plays a critical role in the structure and properties of the MOF, influencing factors such as pore size, stability, and the presence of functional groups that can facilitate proton transport ucl.ac.uknih.gov.
One study specifically synthesized and characterized a barium and dipropyl malonic acid metal-organic complex, investigating its proton conducting property using AC Impedance evaluations jetir.org. The study observed that the proton conductivity of this complex increased with temperature, even up to 55°C jetir.org. This suggests that this compound, when incorporated into a suitable metal-organic structure, can contribute to proton conduction pathways, likely facilitated by coordinated water molecules and hydrogen bonding within the framework jetir.org.
While the search results discuss proton conductivity in various MOFs utilizing different organic acids as ligands rsc.orgucl.ac.uknih.govens.frrsc.org, the specific mention of a barium this compound complex demonstrates the potential for this compound to be a component in materials designed for electrochemical applications like proton conduction. Electrochemical Impedance Spectroscopy (EIS) is a common technique used in these studies to investigate electron transfer efficiency and conductivity mdpi.com.
Scanning Electron Microscopy (SEM) for Morphology Analysis
Scanning Electron Microscopy (SEM) is a powerful technique used to examine the surface morphology and microstructure of materials. By scanning a focused electron beam across the surface of a sample and detecting the secondary electrons or backscattered electrons emitted, SEM can produce high-resolution images revealing details about the sample's topography and shape.
For example, SEM has been used to observe the morphologies of metal oxides and heterojunctions in studies related to photocatalysis and material science mdpi.comresearchgate.net. In the study involving the barium this compound metal-organic complex, SEM was listed as one of the characterization techniques used, alongside FTIR and XRD jetir.org. This indicates that SEM is considered relevant for understanding the physical form and structure of materials synthesized using this compound as a component. Analyzing the morphology via SEM can provide insights into the material's properties and performance in various applications.
Industrial and Scale Up Considerations for Dipropylmalonic Acid Production
Process Efficiency and Yield Optimization
Optimizing the synthesis of dipropylmalonic acid focuses on maximizing the product yield and minimizing reaction time and energy consumption. The alkylation of diethyl malonate with 1-bromopropane (B46711) is a critical step, highly sensitive to conditions like the presence of water, which can lead to unwanted side reactions. e3s-conferences.org The choice of base and solvent significantly impacts reaction efficiency. Using sodium ethoxide in ethanol (B145695) is a common approach, but maintaining anhydrous conditions is crucial. e3s-conferences.orgquickcompany.in Alternative methods employing bases like potassium tert-butoxide in tert-butanol (B103910) can facilitate homogeneous reaction conditions, potentially improving efficiency and simplifying downstream processing. google.com
Hydrolysis of the dialkylated malonate ester to the corresponding malonic acid is typically achieved using an aqueous alkali metal hydroxide (B78521) solution, such as sodium hydroxide or potassium hydroxide. chemicalbook.come3s-conferences.orggoogle.com This step requires careful control of temperature and reaction time to ensure complete hydrolysis while avoiding degradation of the product. e3s-conferences.org Subsequent acidification of the reaction mixture precipitates the this compound. google.com
Yield optimization can involve analyzing and controlling key factors such as temperature, pressure, reaction time, and solvent selection. e3s-conferences.org The use of catalysts can also expedite reaction rates and improve both yield and purity. e3s-conferences.org For instance, some decarboxylation methods for malonic acid derivatives can be achieved under solvent-free and catalyst-free conditions using microwave assistance, offering potential for efficient and environmentally friendly processes, although specific detailed research findings for this compound on an industrial scale with this method were not extensively detailed in the provided results. scirp.orgscirp.org
Reported yields for the synthesis of this compound or its diethyl ester intermediate vary depending on the specific method and conditions used. One patent describes a method for preparing dipropylmalonate diester with yields potentially reaching over 90% using potassium tert-butoxide in tert-butanol. google.com Another method for preparing this compound reports yields of 79-82% based on ethyl malonate. google.com A crystallization method for purifying crude 2,2-dipropylmalonic acid is reported to improve the yield to over 65%. google.com
Cost-Effectiveness in Large-Scale Synthesis
Achieving cost-effectiveness in the large-scale synthesis of this compound involves minimizing raw material costs, optimizing energy consumption, reducing waste generation, and streamlining purification processes. The choice of reagents and solvents plays a significant role in cost. While some methods utilize readily available industrial raw materials like diethyl malonate and 1-bromopropane, the cost of bases and solvents can vary. google.comgoogle.com
Optimizing reaction conditions to maximize yield in fewer steps directly reduces the amount of raw materials needed and the amount of waste generated, thereby lowering costs. e3s-conferences.org Furthermore, developing purification methods that are efficient and scalable, such as optimized crystallization techniques, can reduce the need for multiple purification steps and minimize product loss. google.com
Quality Control and Purity Standards for Pharmaceutical Intermediates
As a pharmaceutical intermediate, this compound must meet stringent quality control and purity standards. google.com The purity of this compound directly impacts the purity of the final pharmaceutical product, such as valproic acid. google.com Impurities introduced during the synthesis process, such as unreacted starting materials (e.g., alkyl halides, diethyl dipropylmalonate), by-products, and residues from reagents (e.g., sodium ethoxide), must be controlled and removed. google.com
Analytical methods are essential for monitoring the purity of this compound at various stages of production. Techniques such as Gas Chromatography (GC) are commonly used to determine purity. tcichemicals.com For pharmaceutical applications, purity levels typically need to be very high, often exceeding 99%. google.comlookchem.com
Crystallization is a common purification method employed to enhance the purity of crude this compound. google.com Developing effective crystallization methods that selectively remove impurities is critical for meeting the required purity standards for pharmaceutical intermediates. google.com
Environmental and Safety Aspects of Production
Environmental and safety considerations are paramount in the industrial production of chemicals. This includes minimizing the generation of hazardous waste, managing by-products, and using safer reagents and solvents. google.comchemicalbull.com
Waste Minimization and By-product Management
Chemical synthesis processes inherently generate waste and by-products. researchgate.net In the production of this compound, potential waste streams can include spent solvents, inorganic salts (e.g., sodium bromide, sodium chloride), and aqueous waste containing residual reagents and impurities. google.comgoogle.comscribd.com
Strategies for waste minimization include optimizing reaction conditions to maximize yield and selectivity, thereby reducing the amount of unreacted starting materials and by-products. e3s-conferences.org Implementing efficient purification methods, such as crystallization, can also help separate the desired product from impurities and by-products, some of which might be recoverable or less hazardous. google.com
Managing by-products can involve their recovery and potential reuse or conversion into less harmful substances. For instance, in the synthesis of diethyl dipropylmalonate, unreacted 1-bromopropane and solvent can be recovered through distillation and potentially reused. Aqueous waste streams may require treatment to remove organic and inorganic contaminants before discharge. scribd.com Cleaner production principles emphasize eliminating toxic raw materials and reducing the quantity and toxicity of all emissions and wastes. researchgate.net
Use of Safer Reagents and Solvents
The selection of reagents and solvents has a significant impact on the environmental and safety profile of a chemical process. Highly reactive or toxic reagents, such as sodium metal or sodium hydride, pose safety risks and require specialized handling and disposal procedures. google.com Replacing such reagents with less hazardous alternatives, where chemically feasible, improves process safety. google.com
Similarly, the choice of solvent affects flammability, toxicity, and environmental persistence. Using less volatile, less toxic, and more environmentally friendly solvents aligns with green chemistry principles. google.comscirp.orgscirp.org Some research explores solvent-free reaction conditions, which can significantly reduce the environmental impact associated with solvent use and recovery. scirp.orgscirp.org
For example, a patent describes a method for preparing dipropylmalonate diester that avoids the use of sodium metal and sodium hydride, opting for alkali metal alkoxides which are handled more easily on an industrial scale. google.com The use of tert-butanol as a solvent in conjunction with potassium tert-butoxide is highlighted as enabling homogeneous conditions and simplifying processing. google.com
Patent Landscape and Manufacturing Practices
The patent landscape surrounding this compound production reflects ongoing efforts to develop more efficient, cost-effective, and environmentally friendly synthesis methods. Patents often focus on novel synthetic routes, improved catalysts, optimized reaction conditions, and enhanced purification techniques. google.comgoogle.comgoogle.comgoogle.com
Manufacturing practices for this compound are driven by the need to produce a high-purity intermediate suitable for pharmaceutical applications on a large scale. google.comlookchem.com This involves implementing robust quality control measures throughout the production process, from raw material sourcing to final product release. google.com Adherence to good manufacturing practices (GMP) is essential for pharmaceutical intermediates.
Patents highlight various approaches to the synthesis of this compound and its precursors. For instance, a patent describes a method for preparing dipropylmalonate diester using alkali metal alkoxides in alcohol solvents under homogeneous conditions, aiming for high yields and suitability for industrial production. google.com Another patent details a crystallization method for purifying this compound to achieve high purity levels required for pharmaceutical raw materials. google.com The decarboxylation step of this compound to valproic acid is also a subject of patents, focusing on milder conditions and improved purity of the final product. google.com
The industrial production of this compound involves a sequence of reactions, typically starting from diethyl malonate. e3s-conferences.orggoogle.com A common route involves the alkylation of diethyl malonate with 1-bromopropane in the presence of a base, followed by hydrolysis of the resulting diethyl dipropylmalonate and subsequent decarboxylation to yield valproic acid. This compound is the intermediate formed after hydrolysis. chemicalbook.come3s-conferences.orggoogle.comenvironmentclearance.nic.in Manufacturing practices focus on optimizing each step for yield, purity, and scalability. e3s-conferences.orggoogle.comgoogle.com
Future Research Directions and Emerging Applications
Exploration of Novel Synthetic Routes with Improved Sustainability
The traditional synthesis of dipropylmalonic acid and its esters relies on the malonic ester synthesis, which often involves strong bases, organic solvents, and multi-step processes including alkylation and hydrolysis. While effective, these methods can present challenges related to waste generation, atom economy, and the use of hazardous reagents. Future research is increasingly focused on developing "green" and more sustainable synthetic pathways.
Key areas of exploration include:
Catalyst and Solvent Optimization: Research into alternative catalysts that can improve reaction efficiency and reduce waste is crucial. For instance, methods that avoid the need for phase-transfer catalysts by using optimized base and solvent systems (e.g., potassium tert-butoxide in tert-butanol) represent a step toward more streamlined processes. google.com
Biocatalysis: The use of enzymes to catalyze the synthesis of this compound or its precursors offers a highly sustainable alternative. Biocatalytic routes can operate under mild conditions (neutral pH, ambient temperature) in aqueous media, minimizing energy consumption and hazardous waste.
Flow Chemistry: Continuous flow reactors can offer significant advantages over batch processing, including improved heat transfer, enhanced safety, and the potential for higher yields and purity. Developing a continuous flow process for the synthesis of this compound would be a significant step towards more efficient and scalable industrial production.
| Synthesis Parameter | Traditional Malonic Ester Synthesis | Potential Sustainable Improvements |
|---|---|---|
| Base | Sodium ethoxide, Sodium hydride | More soluble alkoxides (e.g., Potassium tert-butoxide) to create homogeneous reaction systems, recyclable bases. |
| Solvent | Ethanol (B145695), Dimethylformamide (DMF) | Greener solvents (e.g., tert-butanol (B103910), 2-MeTHF), or aqueous media for biocatalytic routes. |
| Process Type | Batch processing | Continuous flow chemistry for improved control and efficiency. |
| Byproducts | Halide salts (e.g., NaBr) often treated as waste | Integrated processes for byproduct recovery and recycling. |
| Catalyst | Stoichiometric base, Phase-transfer catalysts | Heterogeneous catalysts, organocatalysts, or enzymes for easier separation and reuse. |
Development of New Derivatives with Tailored Properties
This compound is an ideal scaffold for creating a diverse library of derivative compounds. guidechem.com The two carboxylic acid functional groups can be readily converted into a wide range of other functionalities, such as esters, amides, and acid chlorides. The presence of the two propyl groups provides a significant hydrophobic character, which can be used to tune the properties of the resulting molecules.
Future research in this area will likely focus on:
Synthesis of Ester and Amide Libraries: A systematic approach to synthesizing a wide array of esters and amides by reacting this compound with various alcohols and amines. This would generate a library of new chemical entities for screening in different applications.
Pharmaceutical Applications: Creating derivatives with tailored pharmacokinetic properties. For example, this compound can serve as an intermediate in the synthesis of modified hormones, where the structure is altered to change potency or metabolism. chemicalbull.com New derivatives could be designed as potential inhibitors for enzymes like CD73, an emerging target in cancer immunotherapy. nih.gov
Functional Monomers: Designing derivatives that can act as functional monomers for polymerization. For instance, converting the carboxylic acid groups to polymerizable groups like acrylates would allow for the incorporation of the dipropylmalonate structure into polymer backbones.
| Derivative Class | Potential Reactants | Tailored Property/Application |
|---|---|---|
| Symmetrical/Unsymmetrical Esters | Various aliphatic, aromatic, or functionalized alcohols | Plasticizers, lubricants, solvents with tuned hydrophobicity and boiling points. |
| Primary/Secondary/Tertiary Amides | Ammonia (B1221849), primary amines, secondary amines | Biologically active compounds, precursors for heterocyclic synthesis, building blocks for polyamides. |
| Heterocyclic Derivatives | Urea, amidines, hydrazines | Synthesis of barbiturate-like structures and other medicinally relevant heterocycles. firsthope.co.inwikipedia.org |
| Polymerizable Monomers | Glycidyl methacrylate, hydroxyethyl acrylate | Cross-linking agents, monomers for specialty polymers with controlled hydrophobicity. |
Advanced Catalysis and Organocatalysis Utilizing this compound Scaffolds
Emerging research directions include:
Ligand Development for Homogeneous Catalysis: Using this compound as a ligand for transition metals (e.g., palladium, platinum, rhodium). The steric bulk of the two propyl groups could influence the coordination sphere of the metal, potentially leading to high selectivity in catalytic reactions such as cross-coupling or hydrogenation.
Anchoring Groups for Heterogeneous Catalysts: Functionalizing the this compound structure to serve as an anchor for single-atom catalysts on solid supports. Dicarboxylic acid groups have been shown to effectively coordinate with catalyst supports like ceria, creating stable and recyclable heterogeneous catalysts. osti.govosti.gov
Chiral Organocatalysts: Synthesizing chiral derivatives of this compound for use in asymmetric organocatalysis. Malonic acid half-thioesters and other derivatives are already known to participate in enantioselective decarboxylative aldol and conjugate addition reactions, highlighting the potential of this scaffold in creating stereoselective transformations. nih.govnitech.ac.jp
Applications in Advanced Materials and Nanotechnology
The incorporation of this compound into polymers and other materials could lead to novel properties driven by its distinct structure. The gem-dipropyl substitution is expected to significantly influence the physical and chemical characteristics of macromolecular structures.
Promising areas for future investigation are:
Novel Polyesters and Polyamides: Using this compound as a dicarboxylic acid monomer in condensation polymerizations with various diols and diamines. The two propyl groups would disrupt chain packing and reduce crystallinity compared to polymers made from linear or less-substituted diacids. This could lead to polyesters with lower melting points, increased solubility in organic solvents, and enhanced hydrophobicity. pressbooks.pub This is analogous to how branched monomers like dimethylmalonic acid have been used to create high-melting-point polyesters with unique properties. google.com
Hydrophobic Coatings and Materials: Leveraging the hydrophobic nature of the propyl groups to create water-repellent surfaces. Polymers incorporating this compound could be used to develop hydrophobic coatings, films, or membranes for applications in packaging, textiles, and waterproofing. The degree of hydrophobicity could be tuned by copolymerizing with other monomers. nih.gov
Metal-Organic Frameworks (MOFs): Employing this compound as an organic linker to construct MOFs. The length and steric bulk of the propyl groups would influence the pore size, geometry, and internal surface properties of the resulting framework, potentially creating materials with tailored adsorption properties for gas storage or separation.
| Material Type | Role of this compound | Anticipated Property | Potential Application |
|---|---|---|---|
| Polyesters | Diacid Monomer | Increased hydrophobicity, reduced crystallinity, lower melting point. | Specialty plastics, hydrophobic coatings, adhesives. |
| Polyamides | Diacid Monomer | Improved solubility in organic solvents, modified thermal properties. | High-performance engineering plastics, specialty fibers. |
| Metal-Organic Frameworks (MOFs) | Organic Linker | Tuned pore environment, hydrophobic internal surfaces. | Gas separation, selective adsorption of organic molecules. |
| Polyurethanes | Chain Extender (as a polyester polyol) | Enhanced hydrolytic stability, tailored flexibility. | Elastomers, flexible foams, coatings. poliuretanos.com.br |
Further Elucidation of Biological Activities and Interactions (e.g., antimicrobial and antitumor properties noted for the compound itself, though mechanisms are not specified)
While this compound has been noted for potential antimicrobial and antitumor properties, the existing literature lacks detailed studies and mechanistic insights. guidechem.com This presents a significant opportunity for future pharmacological research to validate these preliminary observations and understand the underlying mechanisms.
A structured research approach should involve:
Systematic Antimicrobial Screening: Testing this compound and its derivatives against a broad panel of pathogenic bacteria and fungi, including drug-resistant strains. Determining Minimum Inhibitory Concentrations (MICs) will be essential to quantify its potency.
Antitumor Activity Evaluation: Screening the compound against a variety of cancer cell lines (e.g., breast, colon, prostate) to determine its cytotoxic and cytostatic effects and calculate IC50 values.
Mechanism of Action Studies: Investigating how this compound exerts its biological effects. For antimicrobial activity, research could focus on its ability to disrupt microbial cell membranes, alter intracellular pH, or inhibit essential metabolic enzymes, which are common mechanisms for carboxylic acids. frontiersin.orgnih.govresearchgate.net For antitumor activity, studies could explore pathways such as the induction of apoptosis, cell cycle arrest, or inhibition of specific signaling pathways. nih.govmdpi.com
Mechanistic Studies of Complex Reactions Involving this compound
A deeper understanding of the reaction mechanisms involving this compound is key to optimizing existing transformations and discovering new ones. While the decarboxylation of malonic acids is a well-studied reaction, the influence of the two bulky propyl groups on the kinetics and pathways of other complex reactions is not well understood. stackexchange.com
Future mechanistic studies could target:
Kinetics of Esterification and Amidation: Performing detailed kinetic studies on the formation of esters and amides from this compound. uobaghdad.edu.iqjptcp.com Such studies would help in optimizing reaction conditions for the synthesis of new derivatives and polymers.
Electrochemical Reactions: Exploring the mechanism of reactions like electrochemical oxidative decarboxylation. organic-chemistry.orgnih.govresearchgate.net Understanding the radical or carbocationic intermediates involved could enable the development of novel synthetic methods for ketones and other functional groups starting from this compound.
Computational Modeling: Using computational chemistry, such as Density Functional Theory (DFT), to model transition states and reaction intermediates. These theoretical studies can provide valuable insights into how the steric and electronic effects of the dipropyl-substituted scaffold influence reaction barriers and product selectivity, particularly in stereoselective catalytic reactions. researchgate.net
Q & A
Q. What are the established synthetic routes for dipropylmalonic acid, and how do reaction conditions influence yield?
this compound is typically synthesized via alkylation of malonic acid derivatives. A solvent-free microwave-assisted decarboxylation method has been optimized for efficiency, achieving high yields (e.g., 85–90%) under controlled microwave irradiation (150–200 W, 10–15 minutes) . Key variables include precursor purity, temperature, and microwave power. Traditional methods involving diethyl dipropylmalonate hydrolysis require acid/base catalysis and prolonged reflux, with yields sensitive to stoichiometric ratios of reactants .
Q. How can researchers verify the structural integrity of this compound using spectroscopic methods?
Nuclear Magnetic Resonance (NMR) is critical for structural confirmation. For this compound, NMR peaks include δ 0.93 ppm (triplet, 6H, terminal CH), δ 1.17–1.27 ppm (multiplet, 4H, middle CH), and δ 1.79–1.84 ppm (multiplet, 4H, α-CH) in CDOD. NMR shows carbonyl carbons at δ 175.9 ppm and quaternary carbons at δ 58.7 ppm. High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H] at m/z 189.1122 (calculated 188.1049 for CHO) .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
Key properties include:
- Melting point: 152–154°C
- Boiling point: 248–249°C (for diethyl ester derivative)
- Density: 0.976 g/cm (diethyl ester) These parameters inform solvent selection (e.g., polar aprotic solvents for reactions) and thermal stability considerations during synthesis.
Advanced Research Questions
Q. How do impurities or batch-to-batch variations in this compound synthesis affect downstream applications (e.g., catalysis or material science)?
Residual solvents (e.g., THF, DMF) or unreacted precursors (diethyl dipropylmalonate) can alter reaction kinetics in catalytic systems. For example, trace trifluoroacetic acid (TFA) in peptide coupling applications may inhibit enzyme activity. Rigorous post-synthesis purification (e.g., recrystallization in ethanol/water mixtures) and quality control (HPLC purity >98%, MS analysis) are recommended for sensitive assays .
Q. What mechanisms underlie the decarboxylation of this compound, and how can side products be minimized?
Thermal decarboxylation proceeds via a six-membered cyclic transition state, releasing CO and forming dipropylacetic acid. Microwave-assisted methods reduce side reactions (e.g., ester hydrolysis) by shortening reaction times. Kinetic studies suggest optimal decarboxylation occurs at 150–160°C with <5% dimerization byproducts .
Q. How can researchers resolve discrepancies in reported reactivity or spectral data for this compound derivatives?
Contradictions in literature data (e.g., NMR shifts, reaction yields) often stem from solvent effects, isotopic purity, or calibration errors. Systematic replication under standardized conditions (e.g., deuterated solvents, internal standards) is advised. Cross-validation using computational chemistry (DFT calculations for NMR predictions) or collaborative inter-laboratory studies enhances reliability .
Q. What strategies optimize this compound’s stability in long-term storage for reproducibility in multi-phase studies?
Degradation pathways include hydrolysis (moisture-sensitive) and oxidation (light-sensitive). Storage in amber glass under inert gas (N or Ar) at −20°C reduces decomposition. Periodic FT-IR analysis (monitoring carbonyl peaks at 1700–1750 cm) and Karl Fischer titration (water content <0.1%) ensure stability .
Methodological Frameworks
Q. Designing a systematic review to evaluate this compound’s applications in organic synthesis: What PICOT criteria apply?
- Population (P): Organic reactions (e.g., Knoevenagel condensations, decarboxylations).
- Intervention (I): Use of this compound as a substrate or catalyst.
- Comparison (C): Alternative malonic acid derivatives (e.g., diethyl malonate).
- Outcome (O): Reaction efficiency (yield, enantioselectivity).
- Time (T): Studies published 2010–2025. Databases like SciFinder and Reaxys should be prioritized for comprehensive coverage .
Q. How to statistically analyze batch variability in this compound synthesis for publication-ready data?
- Perform ANOVA on triplicate batches to assess inter-batch variability.
- Report relative standard deviation (RSD) for purity (HPLC), yield, and spectral consistency.
- Use Tukey’s HSD test to identify outliers caused by procedural deviations (e.g., inconsistent cooling rates) .
Data Reproducibility and Ethical Compliance
Q. What metadata must accompany experimental datasets for this compound studies to ensure reproducibility?
Essential metadata includes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
